synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one
synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one
An In-depth Technical Guide to the Synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1H,1H,1H,3H,3H-Perfluorononan-2-one, a partially fluorinated ketone of interest in materials science and synthetic chemistry. We delve into the rationale behind selecting a robust synthetic pathway, focusing on the challenges inherent in fluorinated compound synthesis. The document outlines a preferred method involving the use of a Weinreb amide intermediate to ensure controlled acylation and prevent common side reactions. A detailed experimental protocol, purification techniques, characterization data, and critical safety considerations are presented for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
Partially fluorinated ketones, such as 1H,1H,1H,3H,3H-Perfluorononan-2-one, are valuable building blocks in organic synthesis. The presence of a perfluoroalkyl chain (C6F13) imparts unique properties, including high thermal stability, chemical inertness, and specific solubility characteristics ("fluorous" properties), which can be exploited in catalyst recovery and product purification[1]. However, the synthesis of such molecules is not trivial. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the reactivity of adjacent functional groups, necessitating carefully designed synthetic strategies.
The primary challenge in synthesizing ketones via the addition of organometallic reagents to carboxylic acid derivatives is over-addition. Highly reactive nucleophiles like Grignard or organolithium reagents will readily add to the ketone product to form a tertiary alcohol[2][3]. This guide, therefore, focuses on a strategy that mitigates this issue, providing a reliable and high-yielding pathway to the desired fluorinated ketone.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic analysis of the target molecule, 1H,1H,1H,3H,3H-Perfluorononan-2-one, suggests two primary bond disconnections at the carbonyl group.
Caption: Overall synthetic workflow.
Step 1: Oxidation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
The primary alcohol is oxidized to the corresponding carboxylic acid using a strong oxidizing agent. Jones oxidation is a classic and effective method for this transformation.
Protocol:
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In a fume hood, dissolve 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add Jones reagent (CrO3 in H2SO4) dropwise to the stirred solution, maintaining the temperature below 20 °C. The color will change from orange to green.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the green color persists.
-
Partition the mixture between diethyl ether and water. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorononanoic acid, which can be used in the next step without further purification.
Step 2: Formation of the Weinreb Amide
The carboxylic acid is first converted to an acid chloride, which then reacts in situ with N,O-dimethylhydroxylamine to form the stable Weinreb amide.
Protocol:
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Under an inert atmosphere (N2 or Ar), dissolve the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as pyridine or triethylamine (3.0 eq) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.
Step 3: Reaction with Methyl Lithium to form 1H,1H,1H,3H,3H-Perfluorononan-2-one
This is the key C-C bond-forming step. The organolithium reagent adds to the Weinreb amide, and the ketone is liberated upon acidic workup.
Protocol:
-
Under an inert atmosphere, dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyl lithium (CH3Li, 1.2 eq, typically as a solution in diethyl ether) dropwise via syringe.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl. [4]6. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and carefully concentrate the solvent in vacuo to yield the crude product.
Purification and Characterization
Purification
Due to the fluorine content, the product is expected to have different polarity and volatility compared to non-fluorinated analogues.
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Distillation: If the product is a liquid, vacuum distillation is the preferred method for purification on a larger scale.[5]
-
Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel chromatography can be effective. A solvent system of ethyl acetate and hexanes is a good starting point.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with significant fluorine content, F-SPE can be a powerful purification technique, separating fluorous compounds from non-fluorous ones.[1]
Characterization
A combination of spectroscopic methods is required to confirm the structure and purity of 1H,1H,1H,3H,3H-Perfluorononan-2-one.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the terminal CH₃ group (~2.2 ppm).- Two distinct multiplets for the -CH₂-CH₂- bridge, showing complex splitting due to coupling with each other and with the adjacent fluorine atoms. |
| ¹⁹F NMR | - Multiple signals corresponding to the different fluorine environments in the C₆F₁₃ chain. The CF₂ group alpha to the CH₂ will be the most upfield, and the CF₃ group will be a characteristic triplet. This is a definitive technique for confirming the perfluoroalkyl chain's integrity.[6] |
| ¹³C NMR | - Carbonyl signal (~200 ppm).- Signals for the CH₃ and the two CH₂ groups.- Multiple signals for the carbons in the C₆F₁₃ chain, showing characteristic C-F coupling. |
| IR Spectroscopy | - Strong C=O stretch characteristic of a ketone (~1720-1740 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺).- Characteristic fragmentation pattern showing loss of the methyl group and fragmentation of the perfluoroalkyl chain. |
Safety Considerations
The involves several hazardous reagents and procedures that require strict adherence to safety protocols.
-
Organometallic Reagents (CH₃Li): Methyl lithium is a pyrophoric compound that can ignite spontaneously on contact with air or moisture.[7]
-
Handling: Always handle under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.[8] Use dry, gas-tight syringes for transfers.[7]
-
PPE: Wear a flame-resistant lab coat, safety goggles, and a face shield. Nitrile gloves offer adequate protection for incidental contact but should be changed immediately upon contamination.[9][10]
-
Quenching: Quench excess reagent and reaction mixtures carefully at low temperatures.
-
-
Oxidizing Agents (Jones Reagent): Jones reagent is highly corrosive and a strong oxidizer. It contains Chromium(VI), which is a known carcinogen.
-
Handling: Always work in a fume hood and wear appropriate PPE, including heavy-duty gloves.
-
-
General Precautions:
-
All glassware must be oven- or flame-dried before use with organometallic reagents.
-
Ensure a Class D fire extinguisher (for combustible metals) is available when working with organolithium reagents.[7]
-
Conduct a thorough risk assessment before beginning any experimental work.
-
Caption: Hierarchy of safety controls.
Conclusion
The is most reliably achieved through a multi-step sequence starting from the corresponding fluorinated alcohol. The key to a successful and high-yielding synthesis lies in the use of a Weinreb amide intermediate to react with methyl lithium. This strategy effectively circumvents the common problem of over-addition associated with more reactive acylating agents. Careful execution of the experimental protocol, particularly the handling of pyrophoric reagents, and rigorous purification and characterization are paramount to obtaining the pure target compound. This guide provides the foundational knowledge and practical insights necessary for researchers to successfully synthesize this valuable fluorinated ketone.
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